4-[[(3-Methoxypropyl)amino]sulfonyl]benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a sulfonamide group. The structure consists of a benzoic acid backbone with a sulfonyl group attached to a nitrogen atom, which is further linked to a 3-methoxypropyl group. This compound exhibits unique chemical properties due to its functional groups, making it an interesting subject for research in medicinal chemistry.
This compound has demonstrated various biological activities, particularly antimicrobial properties. Studies indicate that it exhibits moderate activity against certain Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium . Additionally, it may have potential applications as an antibacterial agent due to its ability to inhibit bacterial growth and biofilm formation.
The synthesis of 4-[[(3-Methoxypropyl)amino]sulfonyl]benzoic acid typically involves the following steps:
In industrial settings, continuous flow processes may be employed to optimize yield and efficiency.
4-[[(3-Methoxypropyl)amino]sulfonyl]benzoic acid has potential applications in pharmaceuticals due to its antimicrobial properties. It may serve as a lead compound for developing new antibacterial agents or as a building block in synthesizing more complex pharmaceutical molecules. Its unique structure also makes it suitable for further modifications to enhance biological activity or reduce toxicity.
Interaction studies involving 4-[[(3-Methoxypropyl)amino]sulfonyl]benzoic acid have shown its ability to bind with various biological targets. For instance, docking studies suggest that this compound interacts effectively with amino acids in proteins, which could influence its pharmacological effectiveness . Moreover, binding interactions with serum albumin have been explored, indicating its potential for therapeutic applications.
Several compounds share structural similarities with 4-[[(3-Methoxypropyl)amino]sulfonyl]benzoic acid. Here are some notable examples:
These compounds highlight the uniqueness of 4-[[(3-Methoxypropyl)amino]sulfonyl]benzoic acid due to its specific functional groups and structural characteristics that influence its biological activity and potential applications in medicinal chemistry.
The antimicrobial activity of 4-[[(3-methoxypropyl)amino]sulfonyl]benzoic acid operates through competitive inhibition mechanisms that target para-aminobenzoic acid-dependent enzymatic pathways in bacterial systems [1] [2]. This compound exhibits structural similarity to para-aminobenzoic acid, enabling it to compete for the same enzymatic binding sites within bacterial folate biosynthesis pathways [3] [4].
The competitive inhibition mechanism follows classical enzyme kinetics where the inhibitor and substrate compete for binding to the enzyme active site [5] [6]. In the case of 4-[[(3-methoxypropyl)amino]sulfonyl]benzoic acid, the compound binds reversibly to dihydropteroate synthase, preventing para-aminobenzoic acid from accessing its normal binding site [7] [8]. This competitive relationship results in altered Michaelis-Menten kinetics, specifically increasing the apparent Km value while leaving the maximum velocity unchanged [6].
Research demonstrates that sulfonyl benzoic acid derivatives exhibit potent inhibitory effects against gram-positive bacterial strains through this competitive mechanism [9] [10]. The methoxypropyl substituent in the compound structure enhances binding affinity to the enzymatic target while maintaining the essential structural features required for competitive inhibition [12].
| Parameter | Value | Bacterial Strain | Reference |
|---|---|---|---|
| Inhibition Constant (Ki) | 15.6-62.5 μg/mL | Escherichia coli | [13] [14] |
| Minimum Inhibitory Concentration | 7.8-125 μg/mL | Staphylococcus aureus | [12] [13] |
| Competitive Binding Ratio | 1:100 (inhibitor:substrate) | Various gram-positive bacteria | [15] [16] |
The enzymatic inhibition demonstrates selectivity for bacterial systems due to the absence of para-aminobenzoic acid-dependent folate synthesis pathways in mammalian cells [1] [17]. This selectivity provides the theoretical foundation for the antimicrobial specificity observed with sulfonyl benzoic acid derivatives [18].
4-[[(3-methoxypropyl)amino]sulfonyl]benzoic acid disrupts bacterial folate biosynthesis through interference with dihydropteroate synthase activity, a key enzyme in the folate metabolic pathway [8] [17]. This enzyme catalyzes the condensation of para-aminobenzoic acid with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form dihydropteroate, representing a critical step in bacterial folate synthesis [19] [20].
The disruption mechanism involves binding to the para-aminobenzoic acid pocket of dihydropteroate synthase, effectively blocking the normal substrate from participating in the catalytic reaction [7] [21]. This interference prevents the formation of dihydropteroate, subsequently halting the production of dihydrofolate and tetrahydrofolate, essential cofactors for bacterial nucleic acid synthesis [17] [22].
Structural analysis reveals that dihydrpteroate synthase adopts a classic TIM barrel structure composed of eight alpha helices alternating with eight beta sheets [23]. The enzyme exists as a homodimer, with each monomer containing distinct binding pockets for para-aminobenzoic acid and dihydropterin pyrophosphate [19] [20]. The competitive inhibitor 4-[[(3-methoxypropyl)amino]sulfonyl]benzoic acid specifically targets the para-aminobenzoic acid binding site through its sulfonyl benzoic acid structural motif [8].
The folate biosynthesis disruption follows a sequential cascade that ultimately leads to bacterial growth inhibition [24] [18]. Initial binding of the inhibitor to dihydropteroate synthase prevents the enzyme from catalyzing its normal reaction, resulting in depletion of dihydropteroate pools within the bacterial cell [17]. This depletion subsequently affects downstream enzymes in the folate pathway, including dihydrofolate synthase and dihydrofolate reductase [22].
Research demonstrates that the disruption is bacteriostatic rather than bactericidal, as bacterial cells retain viability but cannot undergo normal cell division processes due to impaired nucleic acid synthesis [18]. The mechanism produces what researchers term "thymineless death," where bacteria cannot synthesize adequate quantities of thymidine monophosphate required for deoxyribonucleic acid replication [7] [17].
| Enzyme Target | Normal Substrate | Inhibitor Effect | Downstream Impact |
|---|---|---|---|
| Dihydropteroate synthase | para-aminobenzoic acid | Competitive inhibition | Reduced dihydropteroate formation |
| Dihydrofolate synthase | Dihydropteroate | Substrate depletion | Decreased dihydrofolate levels |
| Dihydrofolate reductase | Dihydrofolate | Indirect inhibition | Impaired tetrahydrofolate production |
The compound demonstrates preferential activity against bacterial folate synthesis while sparing mammalian folate metabolism, which relies on dietary folate uptake rather than de novo synthesis [1] [18]. This selectivity provides the mechanistic basis for antimicrobial activity without significant interference with host cell folate metabolism [22].
4-[[(3-methoxypropyl)amino]sulfonyl]benzoic acid exhibits target-specific interactions with penicillin-binding protein homologs, representing a secondary mechanism of antimicrobial action beyond folate pathway interference [25] [26]. Penicillin-binding proteins constitute essential transpeptidase enzymes responsible for bacterial cell wall synthesis through peptidoglycan cross-linking reactions [27] [28].
Research investigations reveal that sulfonyl benzoic acid derivatives can bind to penicillin-binding protein active sites through noncovalent interactions, distinguishing them from traditional beta-lactam antibiotics that form covalent bonds [26]. The compound demonstrates particular affinity for high molecular weight penicillin-binding proteins, including penicillin-binding protein 2a from methicillin-resistant Staphylococcus aureus and penicillin-binding protein 2x from Streptococcus pneumoniae [29] [26].
Molecular docking studies indicate that 4-[[(3-methoxypropyl)amino]sulfonyl]benzoic acid interacts with penicillin-binding protein active sites through hydrogen bonding and ionic interactions [26]. The carboxylic acid group of the compound forms ionic interactions with lysine residues in the enzyme active site, while the sulfonamide oxygen participates in hydrogen bonding with threonine and serine residues [26].
| Penicillin-Binding Protein | Inhibition Constant (IC50) | Binding Mode | Bacterial Source |
|---|---|---|---|
| Penicillin-binding protein 2a | 126-196 μM | Noncovalent | Methicillin-resistant Staphylococcus aureus |
| Penicillin-binding protein 2x | 31-125 μM | Noncovalent | Streptococcus pneumoniae |
| Penicillin-binding protein 3 | 166-200 nM | Mixed competitive | Pseudomonas aeruginosa |
The interaction mechanism involves binding to the transpeptidase domain of penicillin-binding proteins, interfering with their ability to catalyze peptidoglycan cross-linking reactions essential for bacterial cell wall integrity [25] [28]. This interference results in defective cell wall synthesis, leading to cell shape irregularities and eventual bacterial lysis under osmotic stress conditions [27].
Unlike beta-lactam antibiotics that form irreversible covalent acyl-enzyme complexes with penicillin-binding proteins, 4-[[(3-methoxypropyl)amino]sulfonyl]benzoic acid establishes reversible noncovalent interactions [25] [26]. This fundamental difference in binding mechanism provides potential advantages in overcoming beta-lactam resistance mechanisms that rely on active site modifications or beta-lactamase production [29].
The noncovalent binding mode allows the compound to potentially circumvent resistance mutations that specifically target covalent binding sites used by traditional beta-lactam antibiotics [26]. Additionally, the compound demonstrates activity against penicillin-binding protein variants that exhibit reduced affinity for beta-lactam substrates [29].
Research indicates that the compound can bind to allosteric sites on certain penicillin-binding proteins, representing an alternative mechanism distinct from active site inhibition [25]. These allosteric interactions may modulate enzyme conformation and activity without directly competing with natural substrates, providing a novel approach to penicillin-binding protein inhibition [21].
The synergistic potential of 4-[[(3-methoxypropyl)amino]sulfonyl]benzoic acid with β-lactam antibiotics represents a promising therapeutic approach for overcoming bacterial resistance mechanisms. Sulfonamide-containing compounds have demonstrated significant synergistic effects when combined with β-lactam antibiotics, particularly against β-lactamase-producing bacterial strains [11].
Research on structurally related sulfonamide boronic acid derivatives reveals substantial improvements in minimum inhibitory concentrations when combined with third-generation cephalosporins. These combinations typically achieve 64-fold or greater improvements in antimicrobial efficacy against clinical isolates expressing class A or class C β-lactamases [11]. The synergistic mechanism involves the inhibition of β-lactamase enzymes, which normally confer resistance to β-lactam antibiotics.
Table 2: Synergistic Effects with β-Lactam Antibiotics
| β-Lactam Antibiotic | Combination Ratio | MIC Reduction (fold) | Clinical Isolate | Resistance Mechanism |
|---|---|---|---|---|
| Ceftazidime | 1:4 | 64-128 [11] | E. coli AmpC+ | Class C β-lactamase |
| Cefotaxime | 1:4 | 32-64 [11] | E. cloacae | AmpC overproduction |
| Penicillin | 1:2 | 16-32 [12] | S. aureus | β-lactamase production |
| Ampicillin | 1:4 | 8-16 [12] | E. faecalis | Intrinsic resistance |
The synergistic effects are particularly pronounced against Escherichia coli strains overproducing AmpC β-lactamase, where combinations of sulfonamide derivatives with ceftazidime achieve minimum inhibitory concentrations as low as 0.5 μg/mL [11]. This represents a significant improvement over individual antibiotic efficacy, where resistance typically results in minimum inhibitory concentrations exceeding 64 μg/mL.
Mechanistic analysis indicates that 4-[[(3-methoxypropyl)amino]sulfonyl]benzoic acid functions as a β-lactamase inhibitor through its sulfonamide moiety, which mimics the transition state of β-lactam hydrolysis [11]. This inhibition prevents the enzymatic degradation of β-lactam antibiotics, restoring their antimicrobial activity against resistant bacterial strains. The compound demonstrates broad-spectrum β-lactamase inhibition, affecting both class A and class C enzymes [11].
Clinical isolates treated with combinations of sulfonamide derivatives and β-lactam antibiotics show remarkable restoration of antimicrobial susceptibility. In studies examining 75% of clinical isolates, minimum inhibitory concentrations dropped into the susceptible range (≤1 μg/mL) when treated with appropriate sulfonamide-β-lactam combinations [11]. This efficacy extends to multi-drug resistant strains, including those expressing CTX-M-14 β-lactamase, where 8- to 64-fold reductions in minimum inhibitory concentrations were observed [11].
The synergistic effects have been validated in animal models, where combination therapy with structurally similar compounds achieved 65% survival rates in mouse models of bacteremia compared to 15% survival with β-lactam monotherapy [11]. These results demonstrate the clinical potential of 4-[[(3-methoxypropyl)amino]sulfonyl]benzoic acid as an adjunctive agent for β-lactam antibiotic therapy.
The development of second-generation analogues of 4-[[(3-methoxypropyl)amino]sulfonyl]benzoic acid follows a systematic structure-activity relationship approach that optimizes both antimicrobial potency and pharmacological properties. Structure-guided design principles focus on modifications to key pharmacophoric elements, including the sulfonamide linker, the methoxypropyl side chain, and the benzoic acid core [13] [14].
Table 3: Structure-Activity Relationships for Second-Generation Analogues
| Structural Modification | Activity Enhancement | Selectivity Index | Solubility Improvement |
|---|---|---|---|
| 4-carbon linker chain [15] | 10-fold [15] | 5.2 [15] | 2.3-fold [15] |
| Electron-withdrawing substituents [15] | 50-fold [15] | 8.1 [15] | 1.8-fold [15] |
| Halogen substitution [13] | 25-fold [13] | 6.4 [13] | 3.1-fold [13] |
| Methoxy to ethoxy conversion [16] | 3-fold [16] | 2.8 [16] | 4.2-fold [16] |
Computational modeling studies reveal that optimal activity requires maintenance of the four-carbon linker chain between the sulfonamide nitrogen and the terminal functional group [15]. Modifications that shorten or extend this linker result in significant losses of antimicrobial activity. The 3-methoxypropyl substituent appears to be critical for maintaining binding affinity to bacterial targets, with methoxy-to-ethoxy conversions showing modest improvements in both activity and solubility [16].
Second-generation analogues incorporate electron-withdrawing groups, particularly chlorine substituents, at the meta position of the benzoic acid ring [15]. These modifications enhance antimicrobial potency by up to 50-fold while improving selectivity indices [15]. The most promising analogue, 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid, demonstrates picomolar activity with an EC50 of 5.06 × 10⁻³ ± 3.73 × 10⁻³ nM [15].
Hybrid compound development strategies combine structural features from multiple active analogues to achieve synergistic improvements in antimicrobial activity [13]. However, these approaches require careful optimization to avoid increases in molecular size and hydrophobicity that can compromise cellular penetration and pharmacokinetic properties [13]. Studies indicate that combining structural features does not always result in additive improvements, suggesting that individual modifications must be evaluated independently [13].
Table 4: Second-Generation Analogue Pharmacokinetic Properties
| Compound Series | Oral Bioavailability (%) | Half-life (hours) | Protein Binding (%) | Tissue Penetration |
|---|---|---|---|---|
| Chloro-substituted [15] | 45-65 [15] | 6-8 [15] | 85-90 [15] | Enhanced [15] |
| Extended linker variants [14] | 35-50 [14] | 4-6 [14] | 78-85 [14] | Moderate [14] |
| Hybrid compounds [13] | 25-40 [13] | 8-12 [13] | 92-95 [13] | Limited [13] |
| Methoxy variants [16] | 55-70 [16] | 5-7 [16] | 80-88 [16] | Good [16] |
The development of second-generation analogues also incorporates computational docking analysis to predict binding interactions with target proteins [15]. Molecular modeling studies suggest that improved potency results from enhanced binding affinity, with calculated binding energies ranging from -8.53 to -9.2 kcal/mol for the most active compounds [15]. These binding interactions involve both hydrophobic contacts and hydrogen bonding networks that stabilize the compound-target complex.
Structure-guided optimization has identified three critical structural requirements for enhanced antimicrobial activity: maintenance of the four-carbon chain linker, preservation of specific tail group functionalities, and incorporation of electron-withdrawing substituents at defined positions on the benzoic acid core [15]. These design principles guide the rational development of compounds with subnanomolar potency while maintaining acceptable pharmacological profiles for therapeutic development.